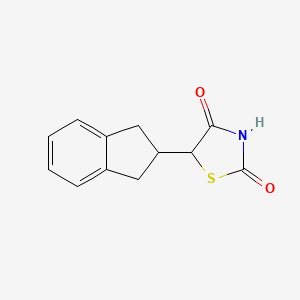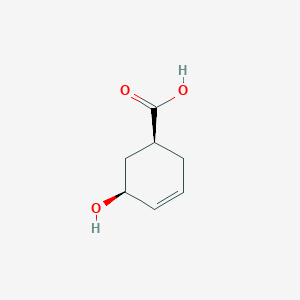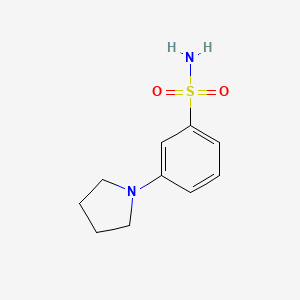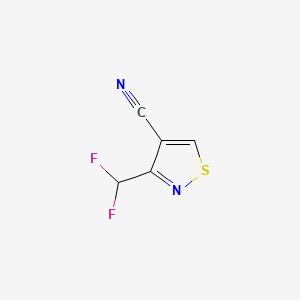
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both an indane and a thiazolidinedione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,3-dihydro-1H-indene with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidinedione derivatives.
Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.
科学的研究の応用
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is thought to affect pathways related to inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
- 2,3-dihydro-1H-inden-5-ylhydrazine hydrochloride
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- 5-acetyl-2,3-dihydro-1H-inden-2-yl acetate
Uniqueness
What sets 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione apart from similar compounds is its unique combination of an indane and a thiazolidinedione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities .
特性
分子式 |
C12H11NO2S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO2S/c14-11-10(16-12(15)13-11)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2,(H,13,14,15) |
InChIキー |
HFWTUYAYVKJBEO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=CC=CC=C21)C3C(=O)NC(=O)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)

![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13470666.png)
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)

![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)



![1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13470718.png)

